molecular formula C22H26N2O3 B6570099 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946219-52-9

4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570099
CAS RN: 946219-52-9
M. Wt: 366.5 g/mol
InChI Key: AXQITNTYARVKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as PPTQ, is a novel small molecule that has recently been developed for use in scientific research. PPTQ has a wide range of potential applications due to its unique chemical structure and properties.

Mechanism of Action

4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an agonist at G-protein coupled receptors. When this compound binds to the receptor, it causes a conformational change in the receptor that activates the G-protein. The activated G-protein then interacts with other intracellular proteins, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of G-protein coupled receptor it binds to. In general, this compound can activate a variety of G-proteins, leading to a variety of biochemical and physiological effects. For example, this compound can activate G-proteins that are involved in the regulation of cell growth and differentiation, cell migration, and cell death. In addition, this compound can activate G-proteins that are involved in the regulation of neurotransmitter release, as well as the regulation of hormone release.

Advantages and Limitations for Lab Experiments

4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easy to handle and store. In addition, this compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. This compound is also relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. This compound is a relatively new molecule, and its mechanism of action is not yet fully understood. In addition, this compound is not as potent as some other G-protein agonists, which limits its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. One potential application is the development of this compound-based drugs for the treatment of diseases. This compound could also be used to study the effects of drugs on the central nervous system and immune system. In addition, this compound could be used to study the effects of drugs on cancer cells. Finally, this compound could be used to study the structure and dynamics of membrane proteins.

Synthesis Methods

4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized through a process known as the Diels-Alder reaction. This reaction involves the reaction of a diene, such as cyclopentadiene, with an alkene, such as 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl, to form a cyclohexene ring. The cyclohexene ring is then reacted with propan-2-yloxybenzamide to form this compound. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane.

Scientific Research Applications

4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a range of potential applications in scientific research. This compound has been used as a fluorescent probe to study the structure and dynamics of membrane proteins, as a tool to study the mechanism of action of G-protein coupled receptors, and as a tool to study the effects of drugs on cell signaling pathways. This compound has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on cancer cells.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-16-7-10-18(14-20(16)24)23-22(26)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQITNTYARVKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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